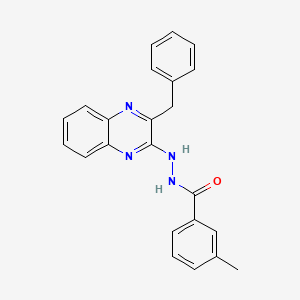

N'-(3-benzylquinoxalin-2-yl)-3-methylbenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide is a complex organic compound known for its diverse applications in scientific research This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 3-benzyl-2-quinoxalinecarboxylic acid with hydrazine hydrate, followed by the reaction with 3-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbohydrazide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoxaline N-oxide derivatives.

Reduction: Formation of reduced quinoxaline derivatives.

Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

N’-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways. The presence of the benzyl and methylbenzenecarbohydrazide groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

- N’-(3-benzyl-2-quinoxalinyl)-3-chlorobenzenecarbohydrazide

- N’-(3-benzyl-2-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonohydrazide

Uniqueness

N’-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and a broader range of applications in various fields of research.

Biological Activity

N'-(3-benzylquinoxalin-2-yl)-3-methylbenzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of hydrazides and is characterized by the presence of a quinoxaline moiety. The molecular formula is C19H18N4O, with a molecular weight of approximately 318.38 g/mol. The compound's structure is essential for its biological properties, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes, particularly those involved in cellular signaling pathways. This inhibition can lead to altered cellular responses and may have therapeutic implications.

- Interaction with Receptors : Similar compounds often interact with various receptors, including those involved in neurotransmission and cell proliferation. This interaction can modulate physiological responses, making it a candidate for further investigation in neuropharmacology.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of breast cancer and leukemia cell lines, potentially through apoptosis induction.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This property could be harnessed for developing new antimicrobial agents.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may exert neuroprotective effects, making it relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Case Studies

- Anticancer Efficacy :

-

Antimicrobial Activity :

- In vitro assays demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Candida albicans, indicating moderate antimicrobial efficacy .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications:

- Absorption and Distribution : The compound's lipophilicity suggests good absorption through biological membranes, which is advantageous for oral bioavailability.

- Metabolism : Initial studies indicate that metabolic pathways may involve hydroxylation and conjugation reactions, which could influence its bioactivity and elimination profile.

Research Findings Summary

Properties

IUPAC Name |

N'-(3-benzylquinoxalin-2-yl)-3-methylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O/c1-16-8-7-11-18(14-16)23(28)27-26-22-21(15-17-9-3-2-4-10-17)24-19-12-5-6-13-20(19)25-22/h2-14H,15H2,1H3,(H,25,26)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXWIDTXSBLFQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.